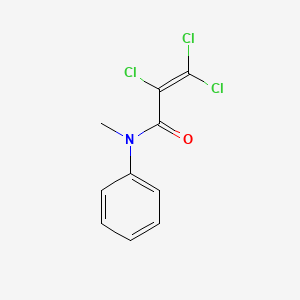

2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,3-Trichloro-N-methyl-N-phenylprop-2-enamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of three chlorine atoms, a methyl group, and a phenyl group attached to a prop-2-enamide backbone. It is used in various scientific research applications due to its reactivity and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide typically involves the chlorination of N-methyl-N-phenylprop-2-enamide. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the 2 and 3 positions of the prop-2-enamide backbone. Common reagents used in this synthesis include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can improve the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,3-Trichloro-N-methyl-N-phenylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the amide group.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce dechlorinated amides or amines.

Applications De Recherche Scientifique

2,3,3-Trichloro-N-methyl-N-phenylprop-2-enamide is utilized in various scientific research fields, including:

Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of chlorine atoms and the amide group, which can participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes and functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-N-phenylacrylamide: This compound shares a similar backbone but lacks the chlorine atoms, resulting in different chemical properties and reactivity.

N-Phenylmethacrylamide: Similar in structure but with variations in the substitution pattern, affecting its chemical behavior.

Uniqueness

2,3,3-Trichloro-N-methyl-N-phenylprop-2-enamide is unique due to the presence of three chlorine atoms, which significantly influence its reactivity and potential applications. The specific arrangement of these atoms makes it distinct from other related compounds and contributes to its unique chemical and biological properties.

Activité Biologique

2,3,3-Trichloro-N-methyl-N-phenylprop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H10Cl3N

- Molecular Weight : 284.57 g/mol

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For example, it may disrupt the function of dihydroorotase, an enzyme critical for pyrimidine synthesis, thereby affecting DNA synthesis and cell proliferation.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by targeting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival.

Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against various Gram-positive and Gram-negative bacteria. |

| Antifungal | Demonstrated activity against certain fungal strains. |

| Cytotoxicity | Exhibited selective cytotoxic effects on cancer cell lines. |

Antimicrobial Studies

In a study examining the antimicrobial properties of various derivatives of N-methyl-N-phenylprop-2-enamide compounds, this compound was noted for its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 15 |

These results indicate a promising potential for the compound as an antimicrobial agent.

Cytotoxicity in Cancer Research

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results from these studies suggest that the compound can induce apoptosis in cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. However, toxicity studies indicate that high doses may lead to adverse effects on liver function and other organs. Safety evaluations in animal models have shown that the compound has a moderate safety profile at therapeutic doses but requires further investigation to fully understand its toxicological implications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide, and how do reaction parameters influence yield optimization?

- Methodological Answer : The synthesis of trichloro-enamide derivatives typically involves condensation reactions between substituted acryloyl chlorides and aromatic amines. For example, a common approach includes reacting trichloroacryloyl chloride with N-methylaniline under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) . Key factors affecting yield include:

- Temperature : Maintaining 0–5°C during reagent mixing to minimize side reactions.

- Solvent Polarity : Polar aprotic solvents enhance electrophilic reactivity of the acyl chloride.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure product.

Yield optimization may require iterative adjustments to stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and inert atmosphere conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 7.2–7.6 ppm for N-phenyl group) and methyl groups (δ 3.0–3.3 ppm for N-methyl).

- ¹³C NMR : Confirms carbonyl resonance (δ ~165–170 ppm) and trichlorinated alkene carbons (δ ~120–130 ppm) .

- FT-IR : Detects C=O stretching (~1680 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with isotopic clusters indicative of chlorine atoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR chemical shifts)?

- Methodological Answer : Contradictions often arise from solvent effects or conformational flexibility. To address this:

Solvent Correction : Use implicit solvent models (e.g., IEFPCM in Gaussian) to recalculate shifts with experimental solvent parameters.

Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers and average their NMR predictions.

Experimental Cross-Validation : Compare with 2D NMR (e.g., NOESY) to confirm spatial proximities and refine computational models .

Q. What strategies can elucidate the electronic effects of the trichloromethyl group on reaction mechanisms (e.g., nucleophilic substitution)?

- Methodological Answer : Design experiments to probe electronic and steric influences:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to assess charge development.

- Hammett Studies : Synthesize analogs with electron-donating/withdrawing groups on the phenyl ring and correlate substituent effects with rate constants.

- DFT Calculations : Map electrostatic potential surfaces to identify electrophilic hotspots. For example, the trichloromethyl group may stabilize transition states via inductive effects .

Q. How can researchers design assays to evaluate the bioactivity of this compound against enzyme targets (e.g., kinases)?

- Methodological Answer : A tiered approach is recommended:

In Silico Docking : Use AutoDock Vina to predict binding poses with ATP-binding pockets (e.g., EGFR kinase).

In Vitro Enzyme Inhibition : Perform fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values under varied pH and ionic strength.

Structure-Activity Relationship (SAR) : Modify the trichloro group to bromo/fluoro analogs and correlate changes with inhibitory potency .

Q. Data Contradiction Analysis

Q. What experimental approaches can address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Conflicting stability data may stem from varying impurity profiles or moisture content. To reconcile results:

Controlled Stability Studies : Store the compound in standardized buffers (pH 1–7) at 25°C/40°C and monitor degradation via HPLC at intervals (0, 7, 14 days).

Degradant Identification : Use LC-MS/MS to characterize decomposition products (e.g., hydrolysis to carboxylic acid).

Moisture Control : Repeat experiments under strict anhydrous conditions (e.g., glovebox) to isolate pH effects from hydrolysis .

Q. Tables for Key Data

Propriétés

IUPAC Name |

2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl3NO/c1-14(7-5-3-2-4-6-7)10(15)8(11)9(12)13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEQLGWVAPUXSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(=C(Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.